molecular formula C15H21NO4 B1352588 (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate CAS No. 67436-18-4

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Cat. No. B1352588
CAS RN: 67436-18-4
M. Wt: 279.33 g/mol
InChI Key: KZBMEQVWSYFMNC-ZDUSSCGKSA-N
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Description

The compound is a derivative of butanoic acid with an ethyl group, a benzyloxy carbonyl amino group, and a methyl group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding amine and carboxylic acid or ester .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The benzyloxy carbonyl group is likely to have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the amine and ester functional groups. For example, the amine group could participate in reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and it might have a higher boiling point than a similar-sized alkane .

Scientific Research Applications

Enantiomeric Distributions in Fermented Foods

Research has shown the importance of enantiomeric distributions of aroma compounds formed by the Ehrlich degradation of l-Isoleucine in fermented foods. The study of these distributions helps understand the biochemical pathways in food fermentation and flavor development. For example, a study demonstrated the enantiomeric analysis of various metabolites, including ethyl 2-methylbutanoate, in fermented foods, highlighting the enzymatic specificity and its impact on flavor profiles (Matheis, Granvogl, & Schieberle, 2016).

Synthesis of Complex Molecules

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a molecule closely related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," has been identified as a precursor for the synthesis of chiral drugs, including statins, highlighting the compound's significance in medicinal chemistry. The biocatalytic process for synthesizing these esters demonstrates the utility of microbial enzymes in producing optically pure compounds (Ye, Ouyang, & Ying, 2011).

Anticancer Drug Synthesis

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which utilize derivatives of "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," have shown potential as anticancer drugs. These complexes exhibit cytotoxicity against various human tumor cell lines, suggesting their potential in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Aroma Compounds in Wine

The study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine explores the chemical and sensory characteristics of this compound. Although not directly related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," understanding the sensory impact of similar compounds in food and beverages can inform the development of flavor-enhancing molecules (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or vapors .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBMEQVWSYFMNC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454774
Record name (s)-n-cbz-valine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

CAS RN

67436-18-4
Record name (s)-n-cbz-valine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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